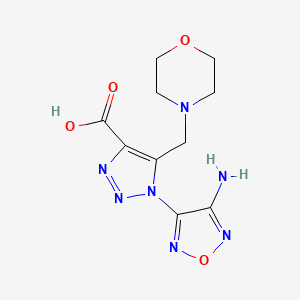

![molecular formula C9H7ClN2O2S B1349234 5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol CAS No. 58695-63-9](/img/structure/B1349234.png)

5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

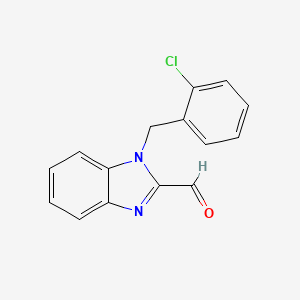

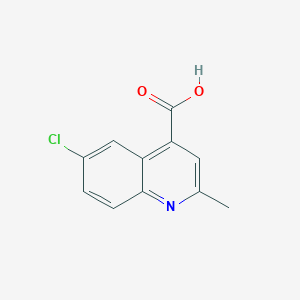

“5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” is a chemical compound with the molecular formula C9H7ClN2O2S1. It is a type of oxadiazole, a class of organic compounds that possess a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms2.

Synthesis Analysis

Oxadiazoles, including “5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol”, can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold3. Another synthetic approach involves an annulation reaction, followed by desulfurization/intramolecular rearrangement4.

Molecular Structure Analysis

The molecular structure of “5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms5. The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment2.

Chemical Reactions Analysis

The chemical reactions of “5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” and other oxadiazoles can vary widely depending on the specific substituents and reaction conditions. For instance, oxadiazoles can undergo reactions such as cyclization and nucleophilic alkylation3.

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” are not explicitly mentioned in the search results. However, it’s known that the properties of oxadiazoles can vary depending on the specific substituents and their positions in the ring2.

Scientific Research Applications

-

Pharmaceutical Applications

- Oxadiazoles have been used as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

- They have shown potential as anticancer, vasodilator, anticonvulsant, antidiabetic agents, and other miscellaneous applications .

- For example, 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole was identified as a potent antiproliferative agent with an IC50 of 27.5 µM against HCCLM3 cells .

- Another study synthesized a unique series of oxadiazoles by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . These compounds were screened for anticancer activity, with compound 7h showing promising results .

-

Material Science Applications

-

Biochemical Applications

-

Anti-Infective Agents

- Oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

- They have been used in the treatment of infectious diseases including tuberculosis, malaria, Chagas disease, nosocomial infections, and severe acute respiratory syndrome coronavirus-2 (SARS CoV-2, caused by Coronavirus) .

- The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .

-

Synthetic Strategies

-

Fluorescent Probes

-

Anticancer Agents

-

Vasodilators

-

Anticonvulsants

-

Antidiabetic Agents

-

Energetic Materials

-

Ionic Salts

Safety And Hazards

The specific safety and hazards information for “5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” is not provided in the search results. However, it’s important to handle all chemical compounds with appropriate safety precautions.

Future Directions

The future directions for research on “5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” and other oxadiazoles could involve further exploration of their potential biological activities and therapeutic applications3. Additionally, the development of new synthetic strategies could enable the production of novel oxadiazole derivatives with improved properties4.

properties

IUPAC Name |

5-[(2-chlorophenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c10-6-3-1-2-4-7(6)13-5-8-11-12-9(15)14-8/h1-4H,5H2,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRAIEILHYCYLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC2=NNC(=S)O2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361591 |

Source

|

| Record name | 5-[(2-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol | |

CAS RN |

58695-63-9 |

Source

|

| Record name | 5-[(2-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B1349161.png)

![3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid](/img/structure/B1349183.png)

![N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide](/img/structure/B1349194.png)

![2-[(4-Ethoxyphenyl)amino]nicotinic acid](/img/structure/B1349201.png)